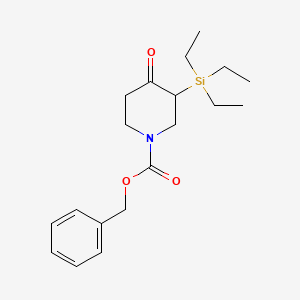
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate is a heterocyclic compound with the molecular formula C19H29NO3Si and a molecular weight of 347.52 g/mol . This compound is known for its role as a precursor to Garg silyl triflate, which upon exposure to fluoride, generates a reactive azacyclic allene for cycloaddition reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound is a precursor to a Garg silyl triflate, which upon exposure to fluoride, generates a reactive azacyclic allene for cycloaddition reactions.
Substitution Reactions: The presence of the triethylsilyl group allows for substitution reactions under specific conditions.
Common Reagents and Conditions
Fluoride Ions: Used to generate the reactive azacyclic allene from the Garg silyl triflate precursor.
Sodium Methoxide: Employed in the cyclization step during synthesis.
Major Products Formed
Azacyclic Allene: Formed from the Garg silyl triflate precursor upon exposure to fluoride.
Applications De Recherche Scientifique
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds through cycloaddition reactions.
Biology and Medicine:
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate involves its conversion to a Garg silyl triflate, which upon exposure to fluoride, generates a reactive azacyclic allene. This intermediate can participate in various cycloaddition reactions, forming complex heterocyclic structures . The molecular targets and pathways involved are primarily related to the formation of these reactive intermediates and their subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 4-oxo-5-(triethylsilyl)-3,4-dihydropyridine-1(2H)-carboxylate
- 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
- 2-Bromo-6-(trimethylsilyl)phenyl triflate
Uniqueness
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate is unique due to its ability to generate a reactive azacyclic allene upon exposure to fluoride, making it a valuable precursor for cycloaddition reactions . This property distinguishes it from other similar compounds, which may not form such reactive intermediates under similar conditions .
Propriétés
Formule moléculaire |
C19H29NO3Si |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
benzyl 4-oxo-3-triethylsilylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO3Si/c1-4-24(5-2,6-3)18-14-20(13-12-17(18)21)19(22)23-15-16-10-8-7-9-11-16/h7-11,18H,4-6,12-15H2,1-3H3 |
Clé InChI |
TWVWOIVZXPXUSX-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15280906.png)
![5-Methyl-N-(4'-methyl-5-(piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)isoxazole-3-carboxamide](/img/structure/B15280915.png)
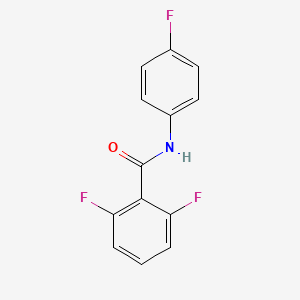
![Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]-](/img/structure/B15280921.png)
![N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B15280925.png)
![4-hydroxy-5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B15280931.png)
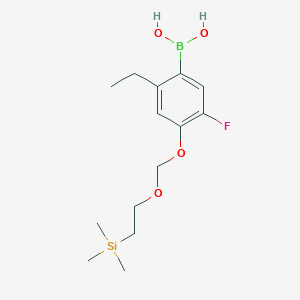
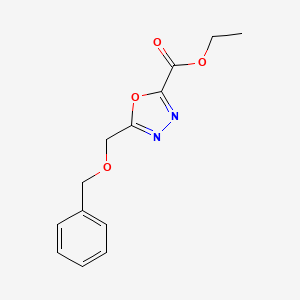
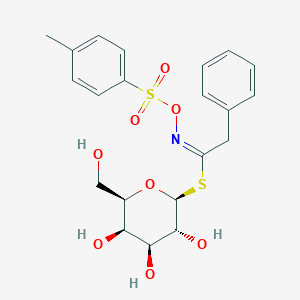
![2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15280958.png)
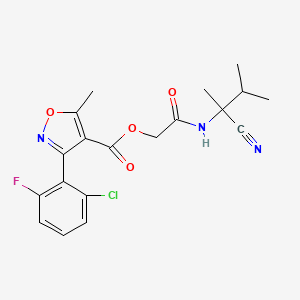
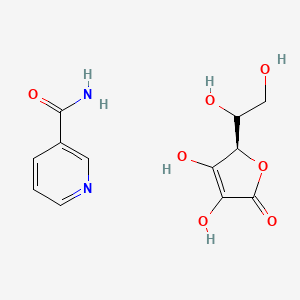
![Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B15280981.png)
![6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280988.png)
